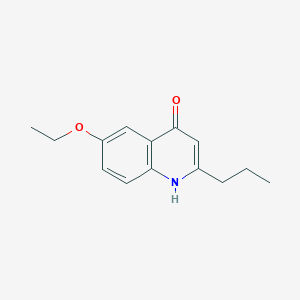

6-Ethoxy-2-propyl-4-quinolinol

Description

Structure

3D Structure

Properties

CAS No. |

1070879-92-3 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

6-ethoxy-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C14H17NO2/c1-3-5-10-8-14(16)12-9-11(17-4-2)6-7-13(12)15-10/h6-9H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

UYJKXKJQZDESSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OCC |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design for 6 Ethoxy 2 Propyl 4 Quinolinol Analogues

Systematic Modification of the Quinoline (B57606) Core

The biological activity of quinoline derivatives is highly dependent on the nature, position, and electronic properties of the substituents attached to the core ring structure. Systematic modifications have revealed key insights into the structural requirements for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

The introduction of different functional groups onto the quinoline nucleus significantly influences the compound's potency and mechanism of action. The activity of these compounds is contingent on the type and chemical nature of the substituents.

Alkyl Groups: The presence and length of alkyl chains can modulate lipophilicity, which in turn affects cell permeability and interaction with biological targets. For instance, in some classes of conjugated materials, the length of alkyl side chains has been shown to control the formation of distinct semi-crystalline phases, which can influence electronic properties and intermolecular interactions.

Aryl Groups: Aryl substituents can introduce steric bulk and participate in π-stacking interactions, potentially enhancing binding affinity to target proteins.

Halogen Groups: Halogens like chlorine, bromine, and iodine are frequently used substituents in medicinal chemistry. Their introduction can alter a molecule's electronic distribution, lipophilicity, and metabolic stability. For example, studies on 4-thioquinoline derivatives have shown that 7-chloro substitution can lead to promising antioxidant activity. Similarly, in a series of organoruthenium 8-hydroxyquinoline (B1678124) complexes, the variation of halide substituents at the 5- and 7-positions was systematically studied to understand its effect on anticancer activity.

Alkoxy Groups: Alkoxy groups, such as methoxy (B1213986) or ethoxy, can act as hydrogen bond acceptors and influence the electronic properties of the quinoline ring through their electron-donating nature. In some 4-hydroxyquinoline (B1666331) derivatives, a 7-methoxy group was found to be important for β-adrenergic receptor blocking activity, while a 6-trifluoromethoxy derivative was explored for matrix metalloproteinase inhibition.

The following table summarizes the impact of different substituent types on the biological activities of various quinoline-based compounds as reported in the literature.

| Substituent Type | Position(s) | Observed Biological Effect | Compound Class |

| Halogen (Chloro) | 7 | Enhanced antioxidant activity | 4-Thioquinolines |

| Halogen | 5 and 7 | Modulated anticancer activity | Organoruthenium 8-hydroxyquinolines |

| Alkoxy (Methoxy) | 7 | Potent β-adrenergic receptor blockade | 2-(4-Hydroxyquinolin-2-yl) acetates |

| Alkoxy (Trifluoromethoxy) | 6 | Matrix metalloproteinase inhibition | 2-(4-Hydroxyquinolin-2-yl) acetates |

| Amino | 6 | Inhibition of HIV Tat-mediated transactivation | 6-Aminoquinolones |

The specific position of a substituent on the quinoline ring is as critical as its chemical nature in determining biological outcomes. Even minor positional shifts of a functional group can lead to significant changes in activity and selectivity.

Research has shown that modifications at various positions, including N-1, C-2, C-3, C-5, C-6, C-7, and C-8, can drastically influence the biological profile of quinolone derivatives. For example, in the context of anticancer activity, methyl substitution at the C-5 position of the quinoline ring was found to confer more potent activity against cancer cells compared to substitution at the C-6 position. This highlights the sensitivity of biological targets to the spatial arrangement of interacting moieties.

In the development of fluoroquinolone antibiotics, chemical modifications at the C-7 position have been particularly successful. The nature of the C-7 substituent has been found to strongly affect the antibacterial spectrum, the level of activity, the inhibition of target enzymes like DNA gyrase, and cell permeability. Similarly, for anti-HIV 6-aminoquinolones, optimizing the substituents at various positions of the quinolone nucleus was key to identifying highly potent molecules.

The table below illustrates how the position of a substituent can dictate its effect on biological activity in different quinoline series.

| Position | Substituent | Resulting Biological Impact | Reference Class |

| C-5 | Methyl | More potent anticancer activity compared to C-6 | Quinoline derivatives |

| C-6 | Methyl | Less potent anticancer activity compared to C-5 | Quinoline derivatives |

| C-7 | Various | Modulates antibacterial spectrum and potency | Fluoroquinolones |

| C-3 | Carboxyl | Key for antibacterial effect in early quinolones | 4-Hydroxyquinolines |

Specific SAR Insights for 4-Quinolinols

The 4-quinolinol core, also known as its tautomeric form quinolin-4(1H)-one, is a foundational structure for a plethora of biologically active compounds. The specific substituents at the 2, 4, and 6 positions play defining roles in the molecule's interaction with biological systems.

The 4-hydroxyl group is a key functional feature of the 4-quinolinol scaffold. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions within the binding sites of target proteins. The tautomerism between the 4-hydroxyquinoline and the quinolin-4-one forms can also be critical for biological activity.

Studies on various 4-hydroxyquinoline derivatives have underscored the importance of this group. For example, research into antimalarial compounds revealed a favorable effect of the free 4-OH group on the activity against Plasmodium falciparum. In the context of HIF prolyl hydroxylase inhibitors, the oxyquinoline core, containing the hydroxyl group and the ring nitrogen, provides two essential ligands for coordinating with the iron atom in the enzyme's active site. The efficiency of some quinolinone derivatives as antioxidants is also known to be enhanced by the presence of a hydroxyl group.

The substituent at the 6-position of the quinoline ring can significantly modulate a compound's pharmacological profile. An ethoxy group at this position introduces a moderately lipophilic, electron-donating feature that can act as a hydrogen bond acceptor.

While direct SAR studies on 6-ethoxy-4-quinolinol are limited, research on related structures provides valuable insights. For instance, in a study of braylin, a chromenocoumarin with vasorelaxing activity, structural refinements showed that substituting the core with an ethoxy group resulted in the best activity and selectivity. Homologation of the alkoxy chain beyond ethoxy (e.g., to propoxy or butoxy) proved to be deleterious to the vasorelaxation response, suggesting that the size and conformation of the ethoxy group are optimal for this particular target interaction.

Furthermore, the 6-position is a known site for modification in other quinoline series. A 6-trifluoromethoxy group has been incorporated into 4-hydroxyquinoline derivatives to create matrix metalloproteinase inhibitors, and 6-aminoquinolones have been developed as potent anti-HIV agents. These examples collectively suggest that the 6-position is a critical handle for tuning the biological activity of the quinoline scaffold, and the ethoxy group likely contributes through a combination of steric, electronic, and hydrogen-bonding interactions.

The substituent at the C-2 position of the 4-quinolinol ring plays a significant role in defining the molecule's shape, lipophilicity, and potential for specific interactions with target macromolecules. A 2-propyl group provides a short, flexible, and lipophilic chain.

The importance of the 2-alkyl substituent is well-documented for 4-quinolones. A variety of 2-alkyl-4-quinolones have been isolated from natural sources and have been shown to possess activities such as anti-Helicobacter pylori activity and cytotoxicity against cancer cells. The length and nature of this alkyl chain are crucial determinants of potency and selectivity. For instance, studies on HIF prolyl hydroxylase inhibitors with a "branched-tail" structure showed that a 2-methyl substitution had a clear effect on the compound's downstream genetic expression profile compared to an isopropyl-substituted analogue.

Strategies for Enhancing Biological Activity and Selectivity in 6-Ethoxy-2-propyl-4-quinolinol Analogues

The 4-quinolinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov The specific analogue, this compound, presents multiple sites for structural modification to enhance its therapeutic potential. Strategic alterations to its chemical structure can significantly influence its potency, selectivity, and pharmacokinetic profile. Key strategies in the molecular design of analogues involve the introduction of diverse heterocyclic moieties and the application of bioisosteric replacements to fine-tune its properties.

Introduction of Diverse Heterocyclic Moieties

A well-established strategy to broaden the biological activity and enhance the potency of a lead compound is through molecular hybridization, which involves combining multiple pharmacophores into a single molecular entity. mdpi.com Attaching various heterocyclic rings to the 4-quinolinol core can lead to new analogues with improved interactions with biological targets. The versatility of the quinoline ring system allows for the development of diverse derivatives that can target various biological mechanisms. mdpi.com

Research on related quinoline structures has demonstrated that the introduction of specific heterocyclic units can confer significant advantages. For instance, incorporating moieties like 1,2,4-triazolone into 4-phenoxyquinoline derivatives has been shown to yield potent c-Met kinase inhibitors, a target relevant in cancer therapy. nih.gov Similarly, creating hybrid molecules by linking the 4-aminoquinoline (B48711) scaffold with isatin, another bioactive heterocycle, has produced compounds with promising antibacterial properties. mdpi.com

These examples underscore a general principle in the structure-activity relationship (SAR) of quinoline-based compounds: the nature of the heterocyclic substituent and its point of attachment are critical determinants of biological activity. researchgate.netnih.gov For analogues of this compound, heterocyclic moieties could be introduced at various positions, such as the C-3 position or by modifying the substituent at the C-2 position, to explore new interactions with target enzymes or receptors.

Table 1: Examples of Heterocyclic Moieties Introduced in Quinoline Scaffolds and Their Biological Effects

| Parent Scaffold | Introduced Heterocycle | Resulting Biological Activity |

| 4-Phenoxyquinoline | 1,2,4-Triazolone | c-Met kinase inhibition nih.gov |

| 4-Aminoquinoline | Isatin | Antibacterial mdpi.com |

| Quinoline | Hydrazone | Antimalarial, Antibacterial, Anticancer mdpi.com |

| Quinoline | Benzimidazole | Acetylcholinesterase (AChE) inhibition researchgate.net |

This table illustrates the general strategy of incorporating heterocyclic moieties into quinoline-based structures to achieve specific biological activities. The findings are based on studies of related quinoline scaffolds and are presented to guide the potential design of this compound analogues.

Bioisosteric Replacements in 4-Quinolinol Scaffolds

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a molecule while retaining or enhancing its biological activity. cambridgemedchemconsulting.com A bioisostere is an atom or a group of atoms that can be exchanged for another with a similar size, shape, and electronic configuration. This approach can be used to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters of a lead compound. cambridgemedchemconsulting.com

For the this compound scaffold, several functional groups are amenable to bioisosteric replacement.

At the C-6 Position: The ethoxy group (-OCH₂CH₃) is a key feature. Its oxygen atom can be replaced by other divalent linkers such as a sulfur atom (-SCH₂CH₃) or an amino group (-NHCH₂CH₃). The ethyl portion could be replaced with a trifluoromethyl group (-CF₃) to potentially block metabolic oxidation and increase lipophilicity. Replacing the entire ethoxy group with a halogen like chlorine or a cyano group could also alter the electronic properties and binding interactions.

At the C-2 Position: The n-propyl group (-CH₂CH₂CH₃) influences the steric bulk and lipophilicity of the molecule. It can be replaced by other alkyl groups, a cyclopropyl (B3062369) group to introduce conformational rigidity, or small heterocyclic rings like thiophene (B33073) or pyridine (B92270), which are classical bioisosteres for a phenyl ring and can also apply to alkyl chains in certain contexts. cambridgemedchemconsulting.com

At the C-4 Position: The hydroxyl group (-OH) is crucial for the "quinolinol" character and often participates in key hydrogen bonding interactions with biological targets. It could be replaced with a thiol (-SH) or an amino group (-NH₂) to probe the importance of the hydrogen bond donor/acceptor properties at this position.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Position | Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| C-6 | Ethoxy (-OCH₂CH₃) | -SCH₂CH₃, -NHCH₂CH₃, -CF₃, -Cl | Modify electronics, metabolic stability, lipophilicity |

| C-2 | n-Propyl (-CH₂CH₂CH₃) | Cyclopropyl, Isopropyl, Thienyl | Alter steric profile, lipophilicity, introduce rigidity |

| C-4 | Hydroxyl (-OH) | Amino (-NH₂), Thiol (-SH) | Modulate hydrogen bonding capacity and pKa |

This table outlines theoretical bioisosteric replacements for the this compound scaffold based on established principles of medicinal chemistry. The aim is to guide the design of analogues with potentially improved pharmacological properties.

Mechanistic Investigations and Molecular Target Identification in Preclinical Research

Evaluation of Biological Activities in Non-Human Systems

In Vivo Studies in Animal Models (Non-Human)

There is currently no publicly available scientific literature detailing in vivo studies conducted on 6-Ethoxy-2-propyl-4-quinolinol in any animal models.

Without experimental data, it is not possible to report on the assessment of pharmacological effects of this compound in any disease models.

Information regarding the validation of this compound's mechanism of action within a whole organism is not available.

Identification and Characterization of Molecular Targets

No studies have been published that identify or characterize the specific molecular targets of this compound.

There are no available data from protein-ligand interaction studies, such as X-ray crystallography, NMR spectroscopy, or computational modeling, for this compound.

Research on how this compound may perturb biological pathways has not been published.

Resistance Mechanisms and Overcoming Challenges in Target Modulation

Given that the primary molecular targets of this compound have not been identified, there is no information regarding potential resistance mechanisms or strategies to overcome challenges in target modulation.

Advanced Analytical and Spectroscopic Research Methods for 4 Quinolinol Derivatives

Structural Elucidation Techniques (Beyond basic identification for research depth)

For in-depth research, the precise elucidation of the molecular structure of 4-quinolinol derivatives is paramount. This involves not only confirming the core structure but also understanding subtle three-dimensional arrangements and dynamic behaviors like tautomerism.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. Advanced NMR techniques offer deeper insights into the connectivity, conformation, and dynamic properties of 4-quinolinol derivatives.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish the complete proton (¹H) and carbon (¹³C) assignments of the 6-Ethoxy-2-propyl-4-quinolinol molecule. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the propyl and ethoxy chains and the aromatic rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for piecing together the entire molecular skeleton, for instance, by connecting the propyl group to the C2 position of the quinolinol ring.

Solid-State NMR (ssNMR): While solution-state NMR provides information about molecules in a dissolved state, ssNMR offers valuable data on the compound in its native solid form. This is particularly useful for studying crystalline and amorphous materials, providing insights into polymorphism, molecular packing, and intermolecular interactions which are averaged out in solution. For 4-quinolinol derivatives, ssNMR can help characterize different solid forms and understand how molecules are arranged in a crystal lattice.

¹H-¹⁵N HMBC for Tautomerism: The 4-quinolinol core can exist in tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form. This equilibrium can be investigated in detail using specialized NMR techniques. ¹⁵N NMR is particularly sensitive to the chemical environment of the nitrogen atom. By using ¹H-¹⁵N HMBC experiments on a ¹⁵N-labeled compound, it is possible to observe long-range correlations between protons and the nitrogen atom. The specific correlation patterns and ¹⁵N chemical shifts can definitively distinguish between the N-H of the keto tautomer and the N atom adjacent to the hydroxyl group in the enol tautomer, providing clear evidence of the predominant form in solution or the solid state. nih.gov

Table 1: Representative NMR Data for a 4-Quinolinol Scaffold Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values depend on the solvent and specific substituents.

| Nucleus | 1D NMR (ppm) | Key 2D NMR Correlations (HMBC) |

| ¹H | 8.0-9.5 (Aromatic) | Protons on the aromatic ring show correlations to multiple aromatic carbons. |

| 4.1 (CH₂) | Protons of the ethoxy CH₂ group correlate to the aromatic carbon at C6. | |

| 2.8 (CH₂) | Protons of the propyl CH₂ group (adjacent to ring) correlate to C2 and C3 of the quinolinol ring. | |

| ¹³C | 175-180 | The C4 carbon chemical shift is highly indicative of its keto/enol character. |

| 140-150 | Aromatic carbons, including the bridgehead carbons. | |

| 64.0 (CH₂) | Ethoxy CH₂ carbon. | |

| ¹⁵N | 200-250 | The ¹⁵N chemical shift helps differentiate between tautomeric forms. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. researchgate.net This capability is essential for identifying unknown metabolites and reaction by-products. Techniques like Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements, typically with errors below 5 ppm. researchgate.netmdpi.com

In the context of this compound, HRMS can be used to:

Identify Metabolites: After administration in a biological system, the parent compound may undergo metabolic transformations such as hydroxylation, oxidation of the alkyl chains, or conjugation. HRMS analysis of biological samples can detect the masses of these potential metabolites. The high accuracy allows for the confident determination of their elemental formulas, providing the first step in structural elucidation. researchgate.netmdpi.com

Characterize Reaction Products: During the synthesis of 4-quinolinol derivatives, various side products or impurities may form. nih.gov HRMS can analyze the crude reaction mixture to identify these components by their exact mass, helping to optimize reaction conditions and understand reaction mechanisms. researchgate.net Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on an HRMS instrument provide further structural information, helping to pinpoint the location of modifications on the quinolinol scaffold. researchgate.net

While NMR and MS provide detailed structural information, IR and UV-Vis spectroscopy offer rapid and valuable data on the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. nih.gov For this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad peak in the 3200-3400 cm⁻¹ region would indicate the O-H stretch of the hydroxyl group (enol form) or an N-H stretch (keto form). libretexts.orglibretexts.org Strong absorptions around 1600-1650 cm⁻¹ would be associated with C=O stretching (in the keto form) and C=C stretching of the aromatic rings. libretexts.org Absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching of the alkyl groups, while bands around 1200-1300 cm⁻¹ are characteristic of C-O stretching from the ethoxy group. oregonstate.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoline (B57606) ring. uobabylon.edu.iqkhanacademy.org The UV-Vis spectrum of a 4-quinolinol derivative shows characteristic absorption maxima (λ_max) that are sensitive to the substitution pattern and the solvent. researchgate.netnih.gov Changes in the position and intensity of these absorption bands can be used to study interactions with other molecules or changes in the electronic environment. For instance, the tautomeric equilibrium between the keto and enol forms can also be studied, as the two forms have different conjugation systems and thus different UV-Vis spectra.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Region/Value | Functional Group/Property Indicated |

| IR | ~3300 cm⁻¹ (broad) | O-H stretch (enol) or N-H stretch (keto) |

| 2850-2960 cm⁻¹ | C-H stretch (propyl, ethoxy) | |

| ~1620-1650 cm⁻¹ | C=O stretch (keto) / Aromatic C=C stretch | |

| ~1240 cm⁻¹ | C-O stretch (aryl ether) | |

| UV-Vis | ~230-250 nm, ~320-340 nm | π → π* transitions of the quinoline aromatic system |

Chromatographic Methods for Research Sample Analysis

Chromatography is essential for separating the components of a mixture, allowing for the purification, identification, and quantification of 4-quinolinol derivatives in complex research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. bridgewater.edu A typical setup for a 4-quinolinol derivative would involve a reverse-phase C18 column. nih.govsielc.com

Purity Assessment: A synthesized batch of this compound can be dissolved and injected into the HPLC system. A pure compound will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration. The presence of other peaks indicates impurities, and their peak areas can be used to estimate the purity of the sample, often expressed as a percentage. rsc.orgmdpi.comnih.gov

Reaction Monitoring: Small aliquots can be taken from a reaction mixture at different time points. HPLC analysis of these aliquots allows researchers to track the disappearance of starting materials and the appearance of the desired product. This data is invaluable for determining when a reaction is complete and for optimizing conditions like temperature, time, and catalyst loading. nih.gov

For analyzing very complex mixtures, such as biological extracts or environmental samples, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides enhanced performance. UPLC uses columns with smaller particles (<2 µm) than HPLC, resulting in significantly faster analysis times and higher resolution, meaning better separation of closely related compounds. nih.gov

When coupled to a mass spectrometer, each separated component is immediately ionized and analyzed. The MS provides the molecular weight, and the MS/MS provides fragmentation data, which acts as a "fingerprint" for the molecule. This combination is exceptionally powerful for:

Metabolite Profiling: UPLC-MS/MS can separate and identify numerous metabolites of this compound and their conjugates from a single biological sample (e.g., urine or plasma) with high sensitivity and specificity. nih.govchemrxiv.org

Impurity Profiling: It can detect and help identify trace-level impurities in a drug substance that might be missed by standard HPLC-UV methods.

Natural Product Analysis: If a 4-quinolinol derivative is being isolated from a natural source, UPLC-MS/MS is used to rapidly screen the complex extract to identify known compounds and tentatively identify new ones. chemrxiv.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed conformational features of crystalline compounds, including 4-quinolinol derivatives. springernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing the spatial arrangement of every atom in the molecule. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation in the solid state.

In the context of 4-quinolinol derivatives, X-ray crystallography is crucial for several reasons. It can unequivocally establish the absolute stereochemistry of chiral centers, which is vital for understanding structure-activity relationships, as different enantiomers or diastereomers of a compound often exhibit distinct pharmacological profiles. soton.ac.uk Furthermore, crystallographic studies elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonding and π-π stacking. bohrium.com These interactions can provide insights into potential binding modes with biological targets.

For instance, the crystal structure analysis of 4-hydroxy-1-methylquinolin-2(1H)-one revealed that it crystallizes in the enol tautomeric form. helsinki.fi The study detailed the planarity of the fused rings and the presence of strong intermolecular O-H···O hydrogen bonds, which lead to the formation of a one-dimensional linear polymer structure. bohrium.com Similarly, the X-ray diffraction study of 7-hydroxy-4-methylquinolin-2(1H)-one confirmed its orthorhombic crystal system. researchgate.net

The data obtained from X-ray crystallography is not only fundamental for structural elucidation but also serves as a benchmark for computational modeling and other spectroscopic techniques.

| Parameter | Value for 4-hydroxy-1-methylquinolin-2(1H)-one bohrium.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.657(2) |

| b (Å) | 7.423(2) |

| c (Å) | 12.518(3) |

| β (°) | 104.34(3) |

| Volume (ų) | 779.1(3) |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Analysis (If chiral analogues are studied)

For chiral 4-quinolinol analogues, chiroptical spectroscopy, particularly circular dichroism (CD) and vibrational circular dichroism (VCD), offers powerful non-destructive methods for stereoisomer analysis in solution. nih.gov These techniques are based on the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule, providing a unique fingerprint for a specific stereoisomer. nih.gov

Electronic circular dichroism (ECD) is widely used to determine the absolute configuration of chiral compounds and to assess their enantiomeric purity. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the stereochemistry of the molecule. For example, enantiomers will produce mirror-image ECD spectra. nih.gov This technique is particularly valuable in pharmaceutical research, where the stereochemical integrity of a drug substance is a critical quality attribute.

Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, provides detailed information about the stereochemistry and conformational equilibrium of chiral molecules in solution. VCD has been effectively used for the diastereomeric discrimination of chiral iridium(III) complexes containing a tetrahydroquinoline moiety, a structure related to the 4-quinolinol core. rsc.org In these complexes, specific features in the VCD spectra could be associated with the configuration of the stereogenic centers. rsc.org

The application of chiroptical spectroscopy to chiral 4-quinolinol derivatives would allow for:

Determination of Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a new chiral derivative can be assigned.

Analysis of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, providing a means for its quantification. nih.gov

Conformational Studies: CD and VCD are sensitive to conformational changes, enabling the study of molecular flexibility and the predominant conformations in solution.

| Stereoisomer | Expected Circular Dichroism (CD) Spectrum |

|---|---|

| (R)-enantiomer | Positive or negative Cotton effects at specific wavelengths |

| (S)-enantiomer | Mirror image of the (R)-enantiomer's spectrum |

| Racemic mixture (50% R, 50% S) | No CD signal (optically inactive) |

| Diastereomer A | Unique CD spectrum |

| Diastereomer B | Different and unique CD spectrum from Diastereomer A |

Theoretical and Computational Chemistry Studies of 6 Ethoxy 2 Propyl 4 Quinolinol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties of organic compounds, including quinoline (B57606) derivatives. nih.govresearchgate.netnih.gov By using functionals such as Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) in conjunction with basis sets like 6-31G(d,p) or 6-311+G(**), researchers can perform geometry optimization to find the most stable three-dimensional arrangement of atoms in 6-Ethoxy-2-propyl-4-quinolinol. nih.govnih.gov

This optimization process calculates the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations elucidate the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| C-C (aromatic) Bond Length | 1.37 - 1.42 Å | Indicates the degree of aromaticity and electron delocalization. |

| C-N Bond Length | 1.30 - 1.45 Å | Reflects the character of the bond within the heterocyclic ring. researchgate.net |

| C-O Bond Length | ~1.36 Å | Characterizes the bond of the hydroxyl or ethoxy group. |

| C-C-C Bond Angle | ~120° | Typical for sp² hybridized carbons in an aromatic system. |

Once the molecular geometry is optimized using DFT, the same theoretical level can be used to predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for interpreting experimental spectra and confirming the molecular structure. academicjournals.org For instance, the presence of the electron-donating ethoxy group would be expected to cause an upfield shift (lower ppm) for nearby protons and carbons compared to an electron-withdrawing group. academicjournals.org

Similarly, computational methods can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.govresearchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C bending, or ring vibrations. A close agreement between the calculated and observed frequencies, often achieved after applying a scaling factor to the theoretical data, validates both the computational model and the experimental structural assignment. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 | ~3400 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3100 - 3000 | 3080 - 3010 | Aromatic C-H stretching |

| ν(C=N) | ~1620 | ~1600 | Quinoline ring C=N stretching |

| ν(C-O) | ~1250 | ~1230 | Ethoxy C-O stretching |

The 4-quinolinol structure of the target molecule allows for the existence of different tautomeric forms, primarily the keto-enol tautomerism between the 4-hydroxy (enol) form and the 4-oxo (keto) form. Computational studies, particularly using DFT, are crucial for investigating the thermodynamics of this process. nih.gov These calculations can determine the relative energies and, therefore, the relative stability of the different tautomers in the gas phase and in various solvents. nih.gov

Furthermore, these studies can model the transition state for the intramolecular proton transfer between the tautomers, allowing for the calculation of the energy barrier for this conversion. nih.gov For quinoline derivatives, understanding tautomerism is essential as different tautomers can exhibit distinct chemical properties and biological activities. nih.govmdpi.com

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins. These methods are central to computer-aided drug design. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.gov Using software like AutoDock Vina, the molecule is placed into the binding site of a protein, and its conformational flexibility is explored to find the binding mode with the lowest energy. nih.gov

This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. For example, the hydroxyl group and the quinoline nitrogen of this compound could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions that stabilize the ligand-protein complex.

The results from molecular docking studies provide a structural basis for understanding the biological activity of a compound. nih.govmdpi.com The calculated binding energy or docking score serves as an estimate of the binding affinity of the ligand for the protein target. A lower binding energy generally suggests a more stable ligand-protein complex and potentially higher inhibitory activity. nih.gov

By comparing the docking poses and interactions of a series of related compounds, researchers can develop structure-activity relationships (SAR). mdpi.com For instance, computational studies can rationalize why the presence of the ethoxy and propyl groups at the C6 and C2 positions might enhance or diminish the binding affinity compared to other substituted quinolinols. This understanding is invaluable for guiding the design of new derivatives with improved potency and selectivity for a specific biological target, such as a protein kinase or enzyme implicated in a disease. mdpi.comgoogle.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel compounds and in understanding the molecular properties that govern their therapeutic effects.

Development of Predictive Models for Analogues

The development of predictive QSAR models for analogues of this compound would involve the synthesis and biological evaluation of a series of structurally related compounds. Subsequently, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to generate a robust QSAR model.

A typical QSAR study would yield an equation of the form:

Biological Activity = c1(descriptor1) + c2(descriptor2) + ... + constant

The predictive power of such a model is assessed through internal and external validation techniques. However, no such models specifically developed for analogues of this compound were found in the reviewed literature.

Table 1: Hypothetical Data for QSAR Model Development of this compound Analogues

| Compound ID | R-group Modification | Log(1/IC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| Analog-1 | H | 5.2 | 3.1 | 85.2 |

| Analog-2 | CH3 | 5.5 | 3.5 | 89.8 |

| Analog-3 | Cl | 5.8 | 3.8 | 90.1 |

| Analog-4 | OCH3 | 5.4 | 3.3 | 88.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound analogues was found.

Design of Novel 4-Quinolinol Derivatives In Silico

Based on a validated QSAR model, novel 4-quinolinol derivatives with potentially enhanced activity could be designed in silico. The model would guide the selection of substituents at various positions of the 4-quinolinol scaffold to optimize the key molecular descriptors identified as being crucial for biological activity. This rational design process aims to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. Without a specific QSAR model for this compound, the in silico design of novel derivatives based on its structure remains speculative.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

The development of a pharmacophore model for this compound would typically involve analyzing its structure and, ideally, the structures of other known active analogues. This model could then be used as a 3D query to screen large virtual databases of chemical compounds. The aim of this virtual screening is to identify novel molecules that match the pharmacophoric features and are therefore likely to exhibit similar biological activity. No pharmacophore models specifically derived from or targeted towards this compound have been reported.

Table 2: Hypothetical Pharmacophore Features for a 4-Quinolinol Derivative

| Feature | Type | Location on Scaffold |

| 1 | Hydrogen Bond Donor | 4-hydroxyl group |

| 2 | Hydrogen Bond Acceptor | Quinoline nitrogen |

| 3 | Aromatic Ring | Quinoline ring system |

| 4 | Hydrophobic | 2-propyl group |

| 5 | Hydrophobic | 6-ethoxy group |

Note: This table represents a hypothetical pharmacophore model based on the structure of this compound and is for illustrative purposes only.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

Key areas for future investigation include:

Transition-Metal-Catalyzed Reactions: Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed reactions that could be adapted for this scaffold. Research into palladium-, copper-, or rhodium-catalyzed C-H activation and cross-coupling reactions could provide direct and modular routes to functionalize the quinoline (B57606) core, bypassing the need for pre-functionalized starting materials. researchgate.netdergipark.org.tr For instance, a C-H arylation at the C-5 or C-8 positions could be explored to rapidly generate a library of novel analogues.

One-Pot and Multi-Component Reactions (MCRs): Designing MCRs that assemble the 6-Ethoxy-2-propyl-4-quinolinol core in a single step from simple, commercially available precursors would significantly enhance synthetic efficiency. researchgate.netnanobioletters.com Such an approach would reduce the number of purification steps, save time and resources, and align with the principles of green chemistry.

Photocatalysis and Flow Chemistry: The application of visible-light photocatalysis could open new avenues for mild and selective functionalization of the quinoline ring. researchgate.net Furthermore, transitioning key synthetic steps to a continuous flow chemistry setup could improve reaction control, enhance safety, and allow for scalable production, which is essential for further preclinical development.

These advanced synthetic methodologies represent a significant step forward from traditional approaches, offering the potential for more rapid and environmentally benign access to this compound and its derivatives.

Diversification of the this compound Scaffold for Enhanced Potency and Selectivity

A primary focus of future academic research will be the systematic diversification of the this compound scaffold to establish a comprehensive structure-activity relationship (SAR). By methodically altering each substituent, researchers can probe the molecular interactions that govern the compound's biological activity, leading to analogues with enhanced potency and improved selectivity for their intended biological target.

A rational diversification strategy would involve several key modifications:

Modification of the C-2 Propyl Group: The propyl chain at the C-2 position likely influences the compound's lipophilicity and interactions with hydrophobic pockets of a target protein. Future studies should explore:

Altering the chain length (e.g., ethyl, butyl, pentyl).

Introducing branching (e.g., isopropyl, isobutyl) to probe steric tolerance.

Incorporating cyclic moieties (e.g., cyclopropyl (B3062369), cyclohexyl) to impart conformational rigidity.

Introducing unsaturation or heteroatoms to modulate electronic properties and potential metabolic pathways.

Variation of the C-6 Ethoxy Group: The electron-donating ethoxy group at the C-6 position can influence the electronics of the entire ring system and participate in hydrogen bonding. Diversification at this position could include:

Varying the alkoxy chain length (e.g., methoxy (B1213986), propoxy).

Replacing the oxygen with bioisosteric linkers, such as sulfur (thioether) or nitrogen (amine). dergipark.org.tracs.orgnih.gov

Substituting the ethoxy group with other functionalities, such as halogens, alkyl groups, or trifluoromethyl groups, to map the electronic requirements for optimal activity.

Substitution at Other Ring Positions: The unoccupied positions on the benzene (B151609) portion of the quinoline ring (C-5, C-7, and C-8) are prime locations for introducing substituents to fine-tune the molecule's properties. Drawing from SAR studies of other quinoline-based agents, the introduction of a halogen (particularly fluorine or chlorine) at the C-7 position is a well-established strategy for enhancing potency in various therapeutic areas. nih.govrsc.org

The data generated from these systematic modifications would be invaluable for building robust SAR models, guiding the design of second-generation compounds with optimized therapeutic profiles.

Table 1: Proposed Modifications for SAR Studies of the this compound Scaffold

| Position | Current Group | Proposed Modifications | Rationale |

| C-2 | Propyl | Ethyl, Isopropyl, Cyclopropyl, Butyl | Modulate lipophilicity and steric interactions with target. |

| C-4 | Hydroxyl | Methoxy, Amino, Thiol | Explore bioisosteric replacements and hydrogen bonding capacity. |

| C-6 | Ethoxy | Methoxy, Propoxy, Trifluoromethoxy, Amino | Alter electronic properties and metabolic stability. |

| C-7 | Hydrogen | Fluoro, Chloro, Methyl | Enhance potency and modulate pharmacokinetics based on known quinoline SAR. |

Deeper Elucidation of Mechanistic Pathways at the Molecular Level

A critical area of future research is to move beyond phenotypic screening and identify the precise molecular target(s) and signaling pathways modulated by this compound. Understanding its mechanism of action is fundamental to its development as either a therapeutic agent or a research tool. Given the broad range of activities exhibited by quinolinol compounds, a multi-pronged approach is necessary. crimsonpublishers.com

Future mechanistic studies should include:

Target Identification and Validation:

Affinity-Based Proteomics: The synthesis of an analogue of this compound appended with a reactive group or a biotin (B1667282) tag would enable affinity chromatography or pull-down assays to isolate its binding partners from cell lysates.

Thermal Proteome Profiling (TPP): This technique can identify protein targets in a native cellular environment by detecting changes in protein thermal stability upon compound binding, thus avoiding the need for chemical modification of the compound.

Computational Modeling and Simulation:

Molecular Docking: Once potential targets are identified, molecular docking simulations can predict the binding mode and orientation of this compound within the protein's active or allosteric sites. nanobioletters.com This can provide initial hypotheses about key interacting residues.

Molecular Dynamics (MD) Simulations: To complement static docking poses, MD simulations can assess the stability of the predicted protein-ligand complex over time, providing insights into the dynamic nature of the interaction and helping to calculate binding free energies. rsc.org

Biochemical and Cell-Based Assays: Following target identification, a suite of focused assays will be required to validate the functional consequences of the compound-target interaction. This could involve enzymatic assays, reporter gene assays to measure downstream transcriptional effects, or cellular assays to monitor phenotypes such as cell cycle arrest or apoptosis. nih.govresearchgate.net For example, if a protein kinase is identified as a target, in vitro kinase assays would be essential to confirm inhibitory activity.

A thorough elucidation of the molecular mechanism will provide the rationale for its therapeutic application and guide further optimization of the scaffold for improved on-target activity and reduced off-target effects.

Application of Advanced Spectroscopic and Imaging Techniques in Preclinical Models

To bridge the gap between in vitro activity and in vivo efficacy, future research must employ advanced spectroscopic and imaging techniques to study the behavior of this compound in complex biological systems and preclinical animal models. These technologies can provide critical, spatially resolved information on the compound's distribution, metabolism, and target engagement.

Key techniques to be applied include:

Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technique that can visualize the distribution of the parent compound and its metabolites directly in tissue sections. researchgate.netcrimsonpublishers.com Applying MSI to tissues from dosed animals would allow researchers to determine if this compound accumulates in the target organ (e.g., a tumor) and to identify major sites of metabolism, such as the liver.

Fluorescence Microscopy: The quinoline scaffold is often intrinsically fluorescent or can be readily modified into a fluorescent probe. acs.orgnih.gov By synthesizing a fluorescent analogue, high-resolution confocal or two-photon microscopy could be used to:

Track the compound's uptake into living cells in real-time. nih.gov

Determine its subcellular localization (e.g., nucleus, mitochondria, endoplasmic reticulum). nih.gov

Visualize its co-localization with a fluorescently tagged target protein.

Positron Emission Tomography (PET): For non-invasive, whole-body imaging, a derivative of this compound could be synthesized with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). PET imaging would enable quantitative, dynamic studies of the compound's pharmacokinetics and biodistribution in living animal models, providing invaluable data on target tissue exposure and clearance rates. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond structure elucidation, NMR is a powerful tool for studying ligand-protein interactions in solution. purdue.edu Techniques such as Saturation Transfer Difference (STD)-NMR and Chemical Shift Perturbation (CSP) mapping can be used to confirm direct binding to a purified target protein and to map the binding interface at the atomic level, providing crucial data for validating computational models. acs.orgacs.org

The integration of these advanced analytical methods will provide a comprehensive understanding of the compound's disposition and behavior in vivo, which is essential for its translation into a viable academic or clinical tool.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of predictive models to guide research. rsc.orgnanobioletters.com Integrating these computational approaches into the research program for this compound can significantly accelerate the discovery and optimization process.

Future research should leverage AI and ML in the following areas:

Predictive QSAR Modeling: By synthesizing an initial library of analogues and measuring their biological activity, ML algorithms (e.g., random forest, gradient boosting, neural networks) can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates, thereby saving significant time and resources.

Virtual Screening and Target Identification: ML models can be trained to predict drug-target interactions. researchgate.net Such models could be used to screen large databases of known biological targets to generate hypotheses about the primary target of this compound. This in silico screening can efficiently narrow down the list of potential targets for subsequent experimental validation.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules to learn the underlying principles of molecular design. acs.orgpurdue.edu These models can then be used to design entirely new quinolinol derivatives de novo, optimized for predicted activity against a specific target while also adhering to desired physicochemical properties (e.g., solubility, metabolic stability).

ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. ML models trained on extensive ADMET datasets can provide reliable in silico predictions for this compound and its derivatives, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles at an early stage.

Investigation of Multi-Targeting Approaches with Quinoline Hybrids

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve redundant or interconnected signaling pathways, which can render single-target therapies ineffective due to resistance mechanisms. A promising strategy to overcome this challenge is the design of multi-target agents, or molecular hybrids, that can simultaneously modulate multiple key proteins. acs.orgnih.gov The this compound scaffold is an ideal starting point for the development of such hybrid compounds.

Future research in this area should focus on:

Rational Design of Hybrid Molecules: The core strategy involves covalently linking the this compound scaffold to another pharmacophore with a known and complementary mechanism of action. crimsonpublishers.com For example:

In oncology, it could be hybridized with a known kinase inhibitor, a histone deacetylase (HDAC) inhibitor, or a moiety known to disrupt tubulin polymerization. researchgate.net

For neurodegenerative diseases, it could be linked to an antioxidant moiety or a cholinesterase inhibitor. researchgate.net

Linker Optimization: The nature of the linker connecting the two pharmacophores is critical. Studies should investigate different linker lengths, flexibilities, and chemical compositions to ensure that both pharmacophoric units can adopt the optimal orientation to bind to their respective targets simultaneously.

Synergistic Activity Evaluation: The resulting hybrid molecules must be evaluated for synergistic effects. This involves demonstrating that the hybrid's biological activity is greater than the additive effect of its individual components. This approach aims to achieve enhanced potency and potentially circumvent drug resistance pathways that might affect either single agent alone. nih.gov

Table 2: Potential Hybridization Strategies for Multi-Targeting

| Therapeutic Area | Quinolinol Scaffold | Linker | Partner Pharmacophore | Potential Dual Targets |

| Oncology | This compound | Flexible Alkyl Chain | Vorinostat analogue | Target of Quinolinol + Histone Deacetylases (HDACs) |

| Oncology | This compound | Triazole Linker | Combretastatin analogue | Target of Quinolinol + Tubulin |

| Neurodegeneration | This compound | Amide Linker | Tacrine analogue | Target of Quinolinol + Acetylcholinesterase (AChE) |

| Infectious Disease | This compound | Piperazine Linker | Sulfonamide | Target of Quinolinol + Dihydropteroate Synthase |

This multi-targeting strategy holds the potential to create novel therapeutics with superior efficacy profiles, particularly for diseases where a network-based pharmacological intervention is required.

Development of Quinoline-Based Probes for Biological Research

Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe—a small molecule tool used to study biological systems and validate protein targets. purdue.edu The development of high-quality chemical probes requires a deep understanding of SAR to ensure high potency and selectivity for the intended target.

Future research should aim to convert this compound into a suite of research tools:

Fluorescent Probes: As many quinoline derivatives possess favorable photophysical properties, the scaffold could be optimized to create a fluorescent probe. crimsonpublishers.com This probe could be used in high-resolution microscopy to visualize the distribution and dynamics of its target protein in living cells, providing spatial and temporal information that is inaccessible with other methods. nih.govnih.gov

Affinity-Based Probes: By attaching a biotin tag to a non-critical position of the molecule, an affinity probe can be created. This tool is invaluable for target identification and validation through techniques like affinity purification followed by mass spectrometry.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would allow for the creation of a photoaffinity probe. Upon UV irradiation, this probe would covalently crosslink to its target protein, enabling unambiguous identification of the binding site and facilitating structural biology studies.

To be effective, a chemical probe must be thoroughly characterized. This includes demonstrating potent and selective engagement with its target in cells, having a clear mechanism of action, and being accompanied by a structurally similar but biologically inactive negative control. The development of such probes from the this compound scaffold would provide the broader scientific community with valuable tools to investigate complex biological questions.

Q & A

Q. What are the recommended synthetic routes for 6-Ethoxy-2-propyl-4-quinolinol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline derivatives typically employs the Friedlander condensation, Skraup reaction, or modified Pfitzinger methods. For this compound, the Friedlander approach (using 2-aminobenzaldehyde derivatives and ketones) is widely applicable. Key variables include:

- Temperature control : Elevated temperatures (80–140°C) improve cyclization efficiency but may increase side-product formation .

- Catalysts : Acidic conditions (e.g., POCl₃) enhance electrophilic substitution at the quinoline core .

- Substituent compatibility : The ethoxy group at position 6 requires protection during synthesis to avoid undesired side reactions .

Characterization via ¹H/¹³C NMR and HPLC (≥95% purity) is critical to confirm regioselectivity and purity .

Q. How should researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

- Solubility : Assess in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) to determine optimal conditions for biological assays .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to evaluate degradation pathways, focusing on hydrolysis of the ethoxy group .

- Spectroscopic analysis : Use UV-Vis (λmax ~320 nm for quinoline derivatives) and FTIR (C-O-C stretch at ~1250 cm⁻¹) for functional group confirmation .

Advanced techniques like X-ray crystallography or mass spectrometry (HRMS) resolve structural ambiguities .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile reagents (e.g., POCl₃) .

- Waste disposal : Neutralize acidic byproducts before disposal and adhere to hazardous waste regulations .

Advanced Research Questions

Q. How does the ethoxy group at position 6 influence the compound’s bioactivity compared to other quinoline derivatives?

Methodological Answer:

- Electron-donating effects : The ethoxy group enhances electron density at the quinoline ring, potentially increasing binding affinity to biological targets (e.g., enzymes or receptors) .

- Comparative studies : Substitute the ethoxy group with methoxy or hydroxy groups to evaluate changes in antimicrobial or anticancer activity using standardized assays (e.g., MIC for bacteria, MTT for cytotoxicity) .

- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and predict interaction sites .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically resolved?

Methodological Answer:

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .

- Solvent effects : Test the compound in DMSO vs. saline to rule out solvent-induced aggregation or precipitation .

- Metabolic interference : Use hepatic microsome assays to assess if metabolic byproducts contribute to observed discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Lipophilicity adjustment : Introduce hydrophilic substituents (e.g., carboxylic acids) to improve aqueous solubility while retaining the ethoxy-propyl core .

- Pro-drug approaches : Mask the hydroxyl group at position 4 with acetyl or phosphate esters to enhance bioavailability .

- PK/PD modeling : Conduct dose-ranging studies in rodent models to correlate plasma concentrations with efficacy endpoints .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

Methodological Answer:

- Positional scanning : Synthesize analogs with variations at positions 2 (propyl vs. ethyl) and 6 (ethoxy vs. fluoro) to identify critical substituents .

- Target engagement assays : Use SPR or ITC to quantify binding affinities to specific targets (e.g., kinases or DNA topoisomerases) .

- 3D-QSAR : Develop CoMFA/CoMSIA models to predict bioactivity based on steric and electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.